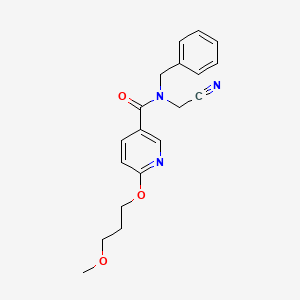![molecular formula C23H21N3O3 B2714524 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide CAS No. 1797182-42-3](/img/structure/B2714524.png)
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features an imidazo[1,2-a]pyridine moiety, a methoxyphenoxy group, and a phenylacetamide group, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the methoxyphenoxy group and the phenylacetamide group. Common reagents used in these steps include halogenated intermediates, amines, and coupling agents under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as drug development for targeting specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-hydroxyphenoxy)-N-phenylacetamide
- N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-chlorophenoxy)-N-phenylacetamide
Uniqueness
“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide” is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-28-20-11-5-6-12-21(20)29-17-23(27)26(18-9-3-2-4-10-18)16-19-15-24-22-13-7-8-14-25(19)22/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWFYMMVTLNFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)

![2-methyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2714444.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-3-carboxamide](/img/structure/B2714447.png)

![2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2714449.png)
![7-(3,4-dimethylphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2714452.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)
![7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2714457.png)
![4-methoxy-3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2714458.png)


![4-[(3-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2714464.png)
